4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone
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Overview
Description
4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone is a synthetic organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a chloro substituent, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Formation of the pyridazinone core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a dual-target ligand for the treatment of neurodegenerative diseases such as Parkinson’s disease.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets make it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets:
Monoamine Oxidase B Inhibition: The compound inhibits the activity of monoamine oxidase B, an enzyme involved in the breakdown of dopamine, thereby increasing dopamine levels in the brain.
Histamine H3 Receptor Antagonism: It acts as an antagonist at histamine H3 receptors, which play a role in regulating neurotransmitter release.
Comparison with Similar Compounds
4-(4-tert-Butylphenoxy)-5-chloro-2-methyl-3(2H)-pyridazinone can be compared with other similar compounds:
1-(3-(4-tert-Butylphenoxy)propyl)piperidine (DL76): This compound also features a tert-butylphenoxy group and has been studied for its dual-target activity as a monoamine oxidase B inhibitor and histamine H3 receptor antagonist.
4-tert-Butylphenol: A simpler compound with a tert-butylphenoxy group, used in the production of epoxy resins and curing agents.
The uniqueness of this compound lies in its combined structural features and its potential dual-target activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-5-chloro-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)10-5-7-11(8-6-10)20-13-12(16)9-17-18(4)14(13)19/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNPBMPDZHIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=NN(C2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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